4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol
Overview
Description
4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol is a useful research compound. Its molecular formula is C17H16N2O2S and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}phenol is 312.09324893 g/mol and the complexity rating of the compound is 337. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Helix-Helix Interactions
A study by Stefankiewicz et al. (2011) investigated the crystal structures of thiazole derivatives, revealing insights into helix-helix interactions. These interactions are significant for understanding molecular assemblies and designing materials with specific properties. The compound 2-amino-4-(thiazolin-2-yl)phenol, closely related to the query compound, demonstrated interesting helical, hydrogen-bonded polymers in its lattice structure (Stefankiewicz, Cian, & Harrowfield, 2011).
Antimicrobial Activities
Research has shown that thiazole derivatives exhibit antimicrobial properties. For instance, Wardkhan et al. (2008) studied the antimicrobial activities of synthesized thiazole derivatives against various bacterial and fungal isolates. This indicates potential applications in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Molecular Docking and Quantum Chemical Calculations
The molecular structure and spectroscopic data of related thiazole compounds have been analyzed using quantum chemical calculations and molecular docking, as demonstrated in a study by Viji et al. (2020). These studies provide insights into the electronic structure and potential biological applications of such compounds (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Calcium Antagonist Properties
Kato et al. (1999) explored the calcium antagonistic activity of thiazolidinone derivatives, which are structurally related to the query compound. This study highlighted the potential of such compounds in modulating calcium signaling, a crucial aspect in various physiological processes (Kato, Ozaki, Tamura, Suzuki, Akima, & Ohi, 1999).
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) synthesized and characterized zinc phthalocyanine derivatives with potential applications in photodynamic therapy for cancer treatment. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield, indicating their suitability for photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Schiff Base Ligands and Antimicrobial Activity
Vinusha et al. (2015) synthesized imino-4-methoxyphenol thiazole derived Schiff bases and evaluated their antimicrobial activities. This research suggests the potential of such compounds in developing new antimicrobial agents (Vinusha, Shivaprasad, Chandan, & Begum, 2015).
Properties
IUPAC Name |
4-[2-(2-ethoxyanilino)-1,3-thiazol-4-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-21-16-6-4-3-5-14(16)18-17-19-15(11-22-17)12-7-9-13(20)10-8-12/h3-11,20H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFXARRWUQDSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.